molecular formula C16H21ClS2 B12541512 2,2'-Bithiophene, 5'-chloro-3-octyl- CAS No. 655241-71-7

2,2'-Bithiophene, 5'-chloro-3-octyl-

Cat. No.: B12541512
CAS No.: 655241-71-7
M. Wt: 312.9 g/mol
InChI Key: VUSFVJMQKGXGJR-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2’-Bithiophene, 5’-chloro-3-octyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.

    5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.

    3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .

Properties

CAS No.

655241-71-7

Molecular Formula

C16H21ClS2

Molecular Weight

312.9 g/mol

IUPAC Name

2-chloro-5-(3-octylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3

InChI Key

VUSFVJMQKGXGJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl

Origin of Product

United States

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